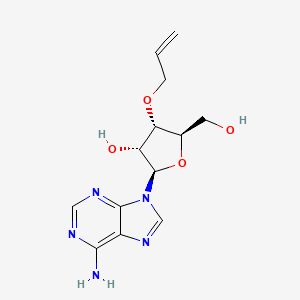

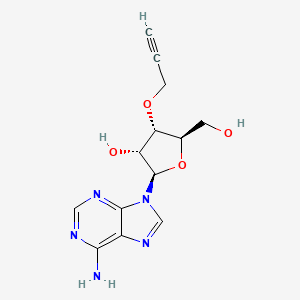

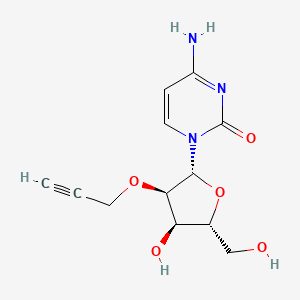

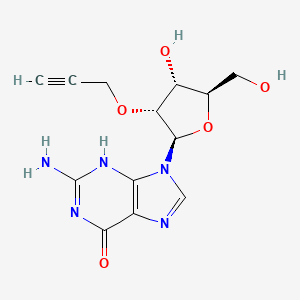

2'-O-propargyl-uridine

Overview

Description

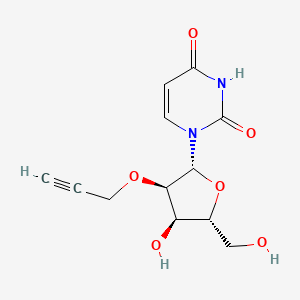

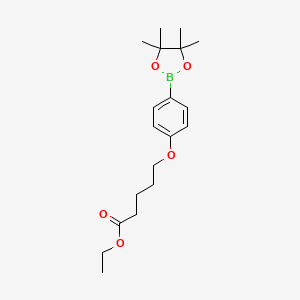

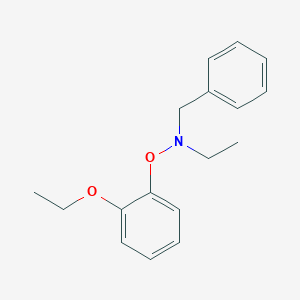

2'-O-propargyl-uridine is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-O-propargyl-uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-O-propargyl-uridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioanalytical Applications : 2'-O-propargyl-uridine is preferred in bioanalytical applications due to its significant Stokes shift and good quantum yields, making it useful for DNA modification with base-labile fluorescent probes (Berndl et al., 2009).

Nucleotidyl Transfer Reaction Studies : It enables efficient one-pot synthesis of [2'-18O]uridine, which is crucial for studying nucleotidyl transfer reactions in nucleic acids using isotope effect analysis (Dai et al., 2008).

Enhancing Diastereoselectivity : 2-O-propargyl ethers, including those derived from uridine, have been shown to enhance diastereoselectivity in beta-mannosylation reactions due to their minimal steric bulk and moderately disarming nature (Crich et al., 2006).

Fluorescent Labeling and Imaging of DNA : The arabino-configured uridine improves the fluorescence properties of DNA, aiding in fluorescent labeling and imaging of DNA in living cells (Walter et al., 2017).

Novel Modified Nucleosides : Studies have shown the preparation of novel 2′-alkoxylamino-2′-deoxy uridines, indicating potential applications in biology, medicine, and biomedical research (Sebesta et al., 1996).

Anticancer and Antibacterial Activities : Novel (isopropylidene) uridine-[1,2,3]triazole hybrids have shown promising anticancer and antibacterial activities, with particular efficacy against Escherichia coli and Bacillus subtilis (Thatipamula et al., 2017).

Study of Brain Function : Uridine incorporated into RNA in mouse brain during short-term training suggests its role in neurogenesis and the development of the brain's cellular architecture (Zemp et al., 1966).

Potential in Cancer Treatment : Boronated uridine shows potential for neutron capture therapy in cancer treatment (Anisuzzaman et al., 1990).

Gene Expression Studies : C-5 propyne oligonucleotides, including modified uridine, have demonstrated potent antisense inhibition of gene expression, beneficial for therapy and gene function studies (Wagner et al., 1993).

properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h1,3-4,7,9-11,15,17H,5-6H2,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIYVXTZWZSVLZ-QCNRFFRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-o-Propargyluridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,4R,7S)-7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8122640.png)

![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)